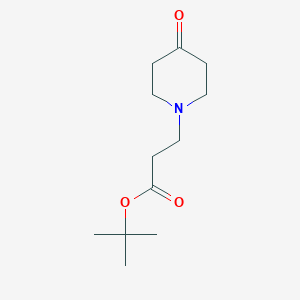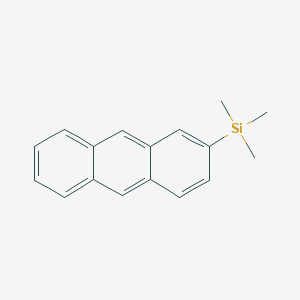
2-Anthryltrimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthryltrimethylsilane is an organosilicon compound that features an anthracene moiety attached to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthryltrimethylsilane typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Anthryltrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
科学的研究の応用
2-Anthryltrimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and photophysical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a fluorescent probe for biological imaging and as a building block for drug development.
Industry: It is used in the development of advanced materials for electronics and optoelectronics.
作用機序
The mechanism of action of 2-Anthryltrimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive anthracene moiety and the trimethylsilyl group. The anthracene moiety can undergo photochemical reactions, making it useful in applications requiring light absorption and emission. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler compound with a trimethylsilyl group attached to a hydrogen atom.
Ethynyltrimethylsilane: Contains an ethynyl group instead of an anthracene moiety.
2-(Trimethylsilyl)ethanethiol: Features a thiol group attached to a trimethylsilyl group.
Uniqueness
2-Anthryltrimethylsilane is unique due to the presence of the anthracene moiety, which imparts distinct photophysical properties and reactivity compared to other trimethylsilyl compounds. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
特性
分子式 |
C17H18Si |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
anthracen-2-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-9-8-15-10-13-6-4-5-7-14(13)11-16(15)12-17/h4-12H,1-3H3 |
InChIキー |
FABWRHLTUXLPCY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


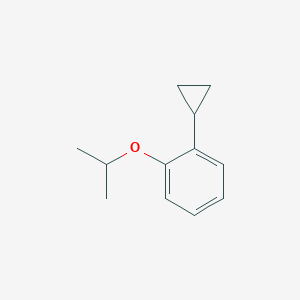

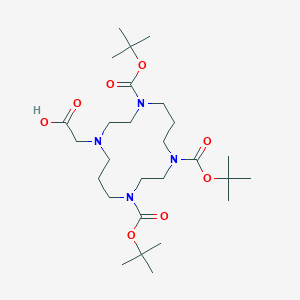
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
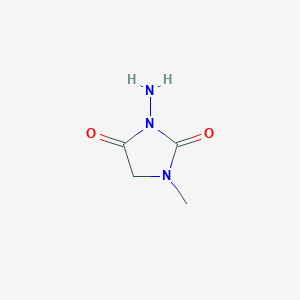
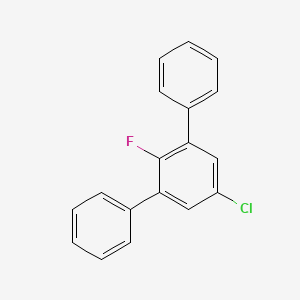

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
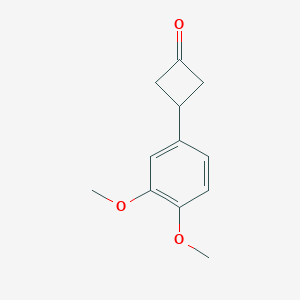
![4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]alumanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B13696841.png)
![4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
